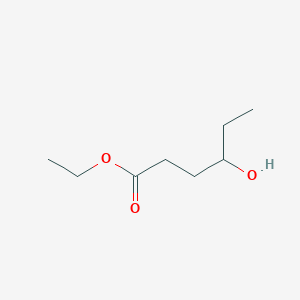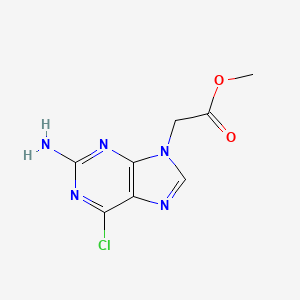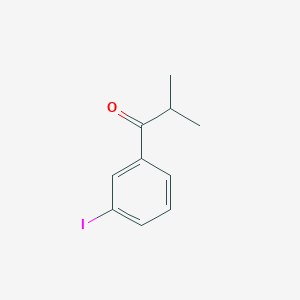
1-(3-Iodophenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the meta position and a methyl group at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-iodotoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an aqueous or alcoholic solvent.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Various substituted phenyl derivatives.
Oxidation: 3-iodophenylacetic acid.
Reduction: 1-(3-iodophenyl)-2-methylpropan-1-ol.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom and carbonyl group play crucial roles in determining reactivity. For instance, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a carbon-carbon bond through palladium-catalyzed cross-coupling. In biological systems, the compound’s mechanism may involve interactions with cellular targets, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)-2-methylpropan-1-one: Similar structure but with the iodine atom at the para position.
1-(3-Bromophenyl)-2-methylpropan-1-one: Bromine instead of iodine.
1-(3-Chlorophenyl)-2-methylpropan-1-one: Chlorine instead of iodine.
Uniqueness: 1-(3-Iodophenyl)-2-methylpropan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Clave InChI |
LWBSZBIFFHMXCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

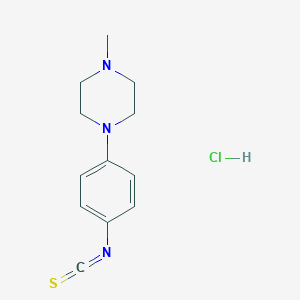
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)

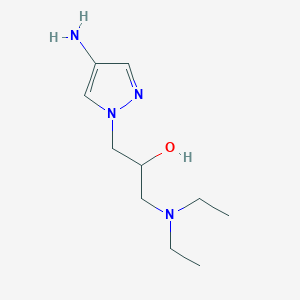
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)

